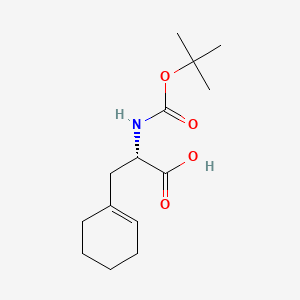
(S)-2-((tert-butoxycarbonyl)amino)-3-(cyclohex-1-en-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyclohexene ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Cyclohexene Ring: The cyclohexene ring is introduced through a Diels-Alder reaction between a diene and a dienophile. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Coupling Reaction: The protected amino acid is then coupled with the cyclohexene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step forms the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient resource utilization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Epoxides and Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Amino Derivatives: Produced after deprotection of the Boc group.
Aplicaciones Científicas De Investigación
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohex-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Lacks the double bond in the cyclohexene ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoic acid: Contains a phenyl ring instead of a cyclohexene ring.
Uniqueness
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and reduction, sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(2S)-3-(cyclohexen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h7,11H,4-6,8-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clave InChI |
DLBYGDASOZCQFW-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CCCCC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


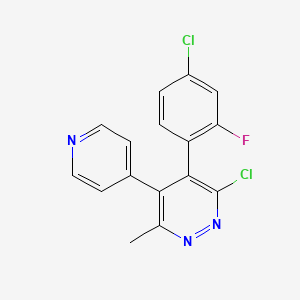
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
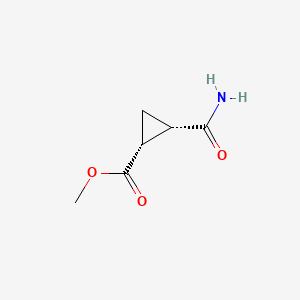
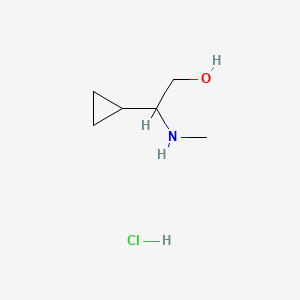
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
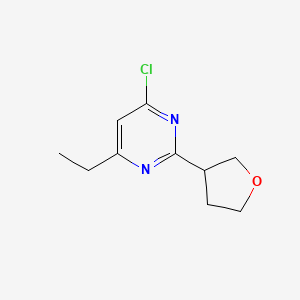
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
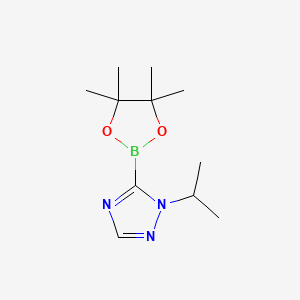
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
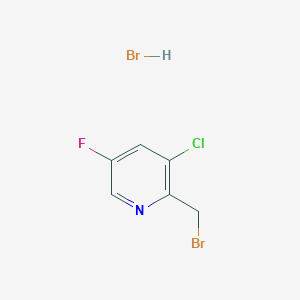
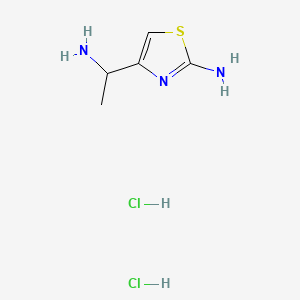
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
